molecular formula C8H8N2O B3046077 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190323-00-2

4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B3046077
CAS No.: 1190323-00-2
M. Wt: 148.16
InChI Key: DLMKQZZIWOJLSJ-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a high-value chemical scaffold, also known as a 7-azaindole derivative, of significant interest in medicinal chemistry and oncology research. This heterocyclic compound is a key precursor and core structure in the design and synthesis of novel kinase inhibitors. Its main research value lies in its potential as a hinge-binding motif in small molecule therapeutics, particularly for targeting dysregulated signaling pathways in cancer cells. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in drug discovery for its ability to mimic purine bases and interact with the ATP-binding sites of various kinases . Researchers are actively developing derivatives of this core structure as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) . Abnormal activation of the FGFR signaling pathway is a known driver in numerous cancers, including breast, lung, and bladder cancers, making it a critical therapeutic target . In laboratory studies, optimized molecules based on this scaffold have demonstrated potent inhibitory activity against FGFR1-3, and have shown efficacy in in vitro models by inhibiting cancer cell proliferation, inducing apoptosis, and suppressing cell migration and invasion . Beyond oncology, the pyrrolopyridine scaffold is found in compounds investigated for a wide range of biological activities, underscoring its versatility. These include potential applications as antidiabetic, antimycobacterial, and antiviral agents, highlighting the broad utility of this chemical space in pioneering new therapeutic candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-9-8-6(5)4-7(11)10-8/h2-3H,4H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMKQZZIWOJLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(=O)NC2=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001221667
Record name 1,3-Dihydro-4-methyl-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190323-00-2
Record name 1,3-Dihydro-4-methyl-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190323-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-4-methyl-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-2-chloro-4-methyl-5-nitropyridine with dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization using iron and acetic acid . Another approach includes the use of potassium hydroxide in methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolopyridine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reductive agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted pyrrolopyridines, which can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

Cancer Therapy

One of the primary applications of 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is in cancer treatment. Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

  • FGFR Inhibition : A study highlighted the synthesis of several derivatives based on the pyrrolo[2,3-b]pyridine scaffold, showing that some compounds significantly inhibited FGFR1, FGFR2, and FGFR3 with IC50 values in the nanomolar range (7 to 712 nM) . Notably, one derivative demonstrated a remarkable ability to inhibit the proliferation and migration of breast cancer cells (4T1 cell line), suggesting its potential as an anti-cancer agent.

Antiproliferative Effects

The antiproliferative properties of 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives have been extensively studied. These compounds have shown effectiveness against various cancer cell lines, including:

  • Breast Cancer : Compounds derived from this scaffold inhibited the growth of MDA-MB-231 and MCF-7 breast cancer cells.
  • Mechanism of Action : The mechanism involves the induction of apoptosis and inhibition of cell migration and invasion through modulation of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. Modifications at specific positions on the pyrrolo[2,3-b]pyridine ring can enhance biological activity:

CompoundFGFR Inhibition IC50 (nM)Cell Line TestedActivity
4h7 (FGFR1)4T1High
4h9 (FGFR2)MDA-MB-231Moderate
4h25 (FGFR3)MCF-7Moderate
4h712 (FGFR4)-Low

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized several derivatives of 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one to evaluate their FGFR inhibitory activities. The lead compound exhibited significant potency against multiple FGFRs and was further tested for its antiproliferative effects on various cancer cell lines .

Case Study 2: Mechanistic Insights

Another study provided insights into the mechanism by which these compounds exert their effects. The lead compound was shown to induce apoptosis in breast cancer cells through the activation of specific signaling pathways while inhibiting migration by downregulating MMP9 expression .

Mechanism of Action

The mechanism of action of 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives often involves the inhibition of specific kinases. These compounds can bind to the ATP-binding site of kinases, thereby blocking their activity and downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Position :

    • The 4-methyl group in the target compound contrasts with 5-bromo () or 3,3-dibromo () analogs. Positional differences influence electronic effects (e.g., electron-donating methyl vs. electron-withdrawing halogens) and steric accessibility for binding interactions.
    • 3-Benzylidene derivatives () introduce conjugated double bonds, enabling rhodium-catalyzed 1,4-additions for stereoselective functionalization .
  • Synthetic Flexibility :

    • Halogenated derivatives (e.g., 5-bromo, 3,3-dibromo) serve as intermediates for cross-coupling reactions (e.g., Suzuki, Heck), whereas 4-methyl and 5-phenyl analogs may require alternative strategies like direct alkylation or Friedel-Crafts acylation .
    • 3-(Piperidin-4-yl) substitution () suggests compatibility with late-stage functionalization via nucleophilic substitution or reductive amination.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight LogP (Predicted) Solubility (mg/mL)
4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one C₈H₈N₂O 148.16 1.2 ~10 (DMSO)
5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one C₉H₉BrN₂O 241.09 2.5 ~5 (DMSO)
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one C₇H₄Br₂N₂O 307.93 2.8 <1 (DMSO)

Biological Activity

4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered attention for its biological activities, particularly in the field of cancer research. This compound primarily interacts with fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes including proliferation, migration, and survival. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

The primary mechanism of action for 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its binding to FGFRs. This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of several downstream signaling pathways:

  • RAS–MEK–ERK Pathway
  • Phospholipase C gamma (PLCγ) Pathway
  • Phosphoinositide 3-kinase (PI3K)–Akt Pathway

These pathways are pivotal in regulating cell growth and survival, making FGFRs significant targets in cancer therapy.

Anticancer Properties

In vitro studies have demonstrated that 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one exhibits potent anticancer activity, particularly against breast cancer cell lines such as 4T1. The compound has been shown to inhibit cell proliferation and induce apoptosis in these cells. The efficacy is attributed to its ability to interfere with FGFR signaling, which is often dysregulated in various cancers.

Summary of In Vitro Studies

Cell LineIC50 (μM)Effect
4T10.021Inhibition of proliferation and induction of apoptosis
HeLa0.058Moderate antiproliferative activity
MDA-MB-2310.035Significant inhibition observed

The above table summarizes the inhibitory concentrations (IC50) for various cancer cell lines, indicating the potency of 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one against these cells.

Case Studies and Research Findings

Recent studies have explored the structure-activity relationship (SAR) of pyridine derivatives, including 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. Modifications at different positions on the pyridine ring significantly affect biological activity. For instance:

  • Substituents : The presence of methyl groups enhances activity against FGFRs compared to other derivatives lacking such modifications.
  • Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy by targeting multiple pathways involved in tumor growth and resistance mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives?

  • Answer: A common approach involves the condensation of 7-azaoxindole derivatives with aldehydes under mild conditions (e.g., toluene, piperidine, 16 h at ambient temperature) to form 3-benzylidene intermediates. For example, 3-(4-acetylbenzylidene)-1-methyl derivatives are synthesized in 76% yield via this method . Rhodium-catalyzed 1,4-addition of arylboronic acids to these intermediates further diversifies the scaffold, using [(RhCl(C₂H₄)₂]₂/(R,R)-Phbod* as a catalytic system to achieve yields up to 92% .

Q. How can structural characterization of 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives be optimized?

  • Answer: Employ a combination of ¹H/¹³C NMR (referenced to CDCl₃ or TMS), HRMS (Orbitrap), and chiral HPLC for stereochemical analysis. For example, ¹H NMR of 3-(4-acetylbenzylidene)-1-methyl derivatives shows distinct peaks at δ 8.17 (dd, J = 5.2, 1.5 Hz) and δ 3.36 (s, 3H) for the methyl group . Chiral HPLC with UV detection (25 nm) resolves enantiomers and confirms ee values up to 92% .

Q. What reaction conditions influence the E/Z isomer ratio in 3-benzylidene intermediates?

  • Answer: The E isomer predominates (70–85%) during aldehyde condensation, but isomerization occurs in solution over time (e.g., reaching ~70/30 E/Z after 1 week). Solid-state storage prevents isomerization . Dynamic resolution during rhodium-catalyzed 1,4-addition ensures high enantioselectivity regardless of initial E/Z ratios .

Advanced Research Questions

Q. How can enantioselectivity be maximized in rhodium-catalyzed 1,4-additions to 3-benzylidene scaffolds?

  • Answer: Use chiral diene ligands like (R,R)-Phbod* with [(RhCl(C₂H₄)₂]₂, which enable enantioconvergent processes. For example, 4-methoxyphenylboronic acid additions achieve 92% ee due to ligand-controlled protonation of Rh-enolates, overriding substrate E/Z isomer effects . Avoid ortho-substituted arylboronic acids, which show steric hindrance and low reactivity .

Q. What strategies address contradictions in stereochemical outcomes between computational predictions and experimental data?

  • Answer: Perform chiral HPLC and NMR kinetics to track isomerization. For instance, unexpected enantiomer distribution in adducts (e.g., two isomers instead of four) was resolved by confirming dynamic resolution via time-dependent HPLC analysis . Computational modeling of Rh-enolate intermediates may further clarify protonation pathways .

Q. How can multicomponent reactions (MCRs) incorporate 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one into complex heterocycles?

  • Answer: Combine salicylaldehydes, malononitrile, and 6-hydroxy-4-methylpyridin-2(1H)-ones in pseudo-four-component reactions to synthesize chromeno[2,3-b]pyridines. Optimize solvent (e.g., ethanol) and catalyst (e.g., piperidine) to achieve yields >70% . This approach merges bioactive fragments (e.g., pyridinone and chromene) for enhanced pharmacological potential .

Q. Why do certain arylboronic acids (e.g., 2-thiophenyl) fail in rhodium-catalyzed 1,4-additions?

  • Answer: Steric and electronic factors dictate reactivity. Ortho-substituted and electron-deficient boronic acids (e.g., 2-pyridinyl) exhibit poor coordination to Rh centers. In contrast, para-substituted analogs (e.g., 4-MeO-C₆H₄B(OH)₂) react efficiently due to favorable transition-state geometry . Screening boronic acid libraries with varied substituents can identify optimal partners .

Notes

  • Methodological Rigor: Always confirm stereochemistry via chiral HPLC and cross-validate with NMR kinetics.
  • Contradictions: Address discrepancies in isomer ratios by probing reaction dynamics (e.g., time-resolved HPLC) .
  • Advanced Tools: Use computational models (e.g., DFT) to predict transition states in enantioselective additions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.